molecular formula C18H16FN3O2 B5350810 N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5350810
M. Wt: 325.3 g/mol
InChI Key: MODHCRXCQHYXQR-UHFFFAOYSA-N
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Description

N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FOB or 4-Fluoro-N-(3-phenyl-5-(1,2,4-oxadiazol-3-yl)-1H-1,2,4-triazol-4-yl)benzamide. It is a synthetic molecule that belongs to the class of benzamide derivatives and has a molecular weight of 376.43 g/mol.

Mechanism of Action

The exact mechanism of action of N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood. However, it is believed that the compound binds to metal ions through its oxadiazole and triazole moieties, which act as chelating groups. The resulting complex then exhibits fluorescence emission upon excitation.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to selectively bind to copper ions and exhibit fluorescence emission upon excitation. This property makes it a useful tool for the detection and quantification of copper ions in biological samples.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is its selectivity for copper ions. This property makes it a useful tool for the detection and quantification of copper ions in biological samples. However, its use as a fluorescent probe is limited to the detection of copper ions only. Additionally, the compound has not been extensively studied for its potential toxicity and should be used with caution in laboratory experiments.

Future Directions

There are several future directions for the study of N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One potential area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Additionally, the biochemical and physiological effects of the compound should be further investigated to determine its potential applications in biological research. Finally, the toxicity of the compound should be studied to ensure its safe use in laboratory experiments.

Synthesis Methods

The synthesis of N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves a multi-step process that has been reported in the literature. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. This intermediate is then reacted with 4-fluoroaniline and triethylamine to give the desired product. The final step involves the N-alkylation of the amide nitrogen with ethyl iodide to yield this compound.

Scientific Research Applications

N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for its potential applications in scientific research. One of the main areas of interest is its potential as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and exhibit fluorescence emission upon excitation. This property makes it a useful tool for the detection and quantification of copper ions in biological samples.

properties

IUPAC Name

N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-2-22(18(23)14-8-10-15(19)11-9-14)12-16-20-17(21-24-16)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODHCRXCQHYXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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